
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in inflammation, cancer, and immune responses. CEP-33779 has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the NF-κB pathway by binding to and blocking the activity of IKKβ, a key kinase involved in the activation of the NF-κB pathway. By blocking the NF-κB pathway, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of cancer, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune diseases, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide reduces inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. In inflammatory disorders, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide reduces tissue damage and improves survival by reducing inflammation and improving organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for IKKβ and does not affect other kinases or signaling pathways. However, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has low bioavailability and requires high doses for in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway. Additionally, the development of new drug delivery systems may improve the bioavailability and efficacy of 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide for in vivo experiments.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In cancer, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. In autoimmune diseases, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory disorders, 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to reduce inflammation and tissue damage in animal models of colitis and sepsis.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-10-6-5-9-15(16)19-17(20)12-11-13-7-3-4-8-14(13)18/h3-12H,2H2,1H3,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAYWDSATBNABO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)
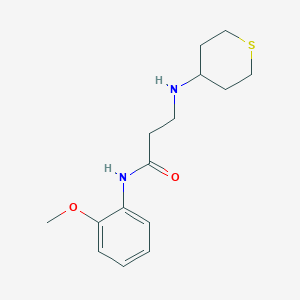

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)
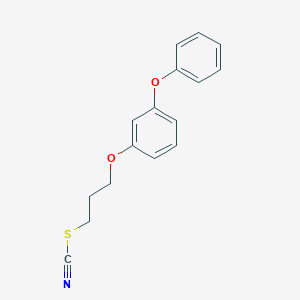
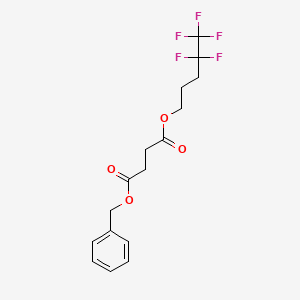

![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)
![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)
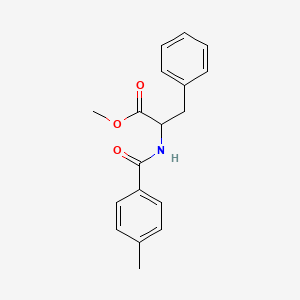
![1-[5-(2-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3847221.png)
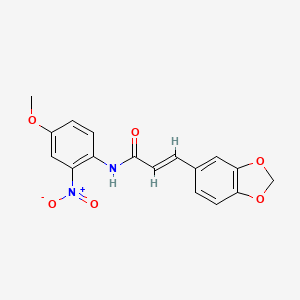
![methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate](/img/structure/B3847242.png)
![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)